Cas no 14906-55-9 (4-Ethylpyridine 1-Oxide)

4-Ethylpyridine 1-Oxide 化学的及び物理的性質
名前と識別子
-
- 4-Ethylpyridine 1-Oxide
- Pyridine, 4-ethyl-,1-oxide
- 4-Ethylpyridine N-oxide
- Einecs 238-973-0
- 4-Ethylpyridine Oxide
- 4-Ethylpyridine-1-oxide
- VFJRXOXKSUBBMR-UHFFFAOYSA-N
- CS-0224353
- FT-0668374
- EN300-119059
- SCHEMBL1434203
- AC-907/25004702
- Pyridine, 4-ethyl-, 1-oxide
- NS00024877
- 14906-55-9
- SJ32C57QGA
- AKOS006271607
- 4-ethyl-1-oxidopyridin-1-ium
- 4-Ethylpyridin-1-ium-1-olate
-
- MDL: MFCD00160751
- インチ: InChI=1S/C7H9NO/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3
- InChIKey: VFJRXOXKSUBBMR-UHFFFAOYSA-N
- ほほえんだ: CCC1=CC=[N+](C=C1)[O-]
計算された属性
- せいみつぶんしりょう: 123.06800
- どういたいしつりょう: 123.068
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 77
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 25.5A^2
じっけんとくせい
- 密度みつど: 0.99
- ふってん: 283.1°C at 760 mmHg
- フラッシュポイント: 125°C
- 屈折率: 1.508
- PSA: 25.46000
- LogP: 1.67750
4-Ethylpyridine 1-Oxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-119059-0.5g |
4-ethylpyridin-1-ium-1-olate |
14906-55-9 | 95% | 0.5g |
$243.0 | 2023-06-08 | |
TRC | E925560-50 mg |
4-Ethylpyridine 1-Oxide |
14906-55-9 | 50mg |
$ 90.00 | 2022-01-07 | ||
Enamine | EN300-119059-2.5g |
4-ethylpyridin-1-ium-1-olate |
14906-55-9 | 95% | 2.5g |
$475.0 | 2023-06-08 | |
TRC | E925560-250 mg |
4-Ethylpyridine 1-Oxide |
14906-55-9 | 250MG |
$ 300.00 | 2022-01-07 | ||
Chemenu | CM412179-250mg |
4-Ethylpyridine 1-Oxide |
14906-55-9 | 95%+ | 250mg |
$140 | 2022-06-12 | |
TRC | E925560-50mg |
4-Ethylpyridine 1-Oxide |
14906-55-9 | 50mg |
$110.00 | 2023-05-18 | ||
1PlusChem | 1P003LT4-2.5g |
4-Ethylpyridine 1-Oxide |
14906-55-9 | 95% | 2.5g |
$643.00 | 2025-02-20 | |
Enamine | EN300-119059-50mg |
4-ethylpyridin-1-ium-1-olate |
14906-55-9 | 95.0% | 50mg |
$72.0 | 2023-10-03 | |
Enamine | EN300-119059-1000mg |
4-ethylpyridin-1-ium-1-olate |
14906-55-9 | 95.0% | 1000mg |
$311.0 | 2023-10-03 | |
Aaron | AR003M1G-50mg |
4-Ethylpyridine 1-Oxide |
14906-55-9 | 95% | 50mg |
$124.00 | 2023-12-16 |
4-Ethylpyridine 1-Oxide 関連文献
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1. 110. Structure of gentianineT. R. Govindachari,K. Nagarajan,S. Rajappa J. Chem. Soc. 1957 551
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P. F. Holt,H. Lindsay J. Chem. Soc. B 1969 54
4-Ethylpyridine 1-Oxideに関する追加情報
Introduction to 4-Ethylpyridine 1-Oxide (CAS No. 14906-55-9)
4-Ethylpyridine 1-Oxide, identified by the Chemical Abstracts Service Number (CAS No.) 14906-55-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic oxide derivative of pyridine exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry and a subject of interest in medicinal chemistry. The compound’s molecular structure, featuring an ethyl substituent and a reactive N-oxide group, contributes to its versatility in various chemical transformations.
The synthesis of 4-Ethylpyridine 1-Oxide typically involves the oxidation of 4-Ethylpyridine using appropriate oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The choice of oxidizing agent and reaction conditions can influence the yield and purity of the final product, underscoring the importance of optimizing synthetic protocols for industrial-scale production. Advanced techniques like flow chemistry have been explored to enhance the efficiency and scalability of its preparation, aligning with modern trends in green chemistry.
In recent years, 4-Ethylpyridine 1-Oxide has garnered attention for its potential applications in pharmaceutical development. Its N-oxide functionality makes it a suitable precursor for the synthesis of more complex molecules, including pharmacophores found in drug candidates. Researchers have leveraged this compound to explore novel therapeutic avenues, particularly in the treatment of neurological disorders and infectious diseases. The reactivity of the N-oxide group allows for facile functionalization, enabling the creation of diverse derivatives with tailored biological activities.
One notable area of research involves the use of 4-Ethylpyridine 1-Oxide as a building block in the development of antiviral agents. Studies have demonstrated its role in constructing scaffolds that mimic natural bioactive molecules, which can interfere with viral replication mechanisms. For instance, derivatives of this compound have shown promise in inhibiting enzymes essential for viral polymerization, highlighting its significance in antiviral drug design. The ability to modify its structure systematically has opened new possibilities for developing next-generation antiviral therapies.
Furthermore, 4-Ethylpyridine 1-Oxide has been investigated for its potential applications in agrochemicals. Its structural motif is reminiscent of natural products that exhibit phytotoxic properties, making it a candidate for designing novel herbicides or pesticides. By modifying its chemical framework, researchers aim to develop compounds that are more selective and environmentally friendly compared to existing agrochemicals. This aligns with global efforts to reduce the ecological footprint of agricultural practices while maintaining crop protection efficacy.
The compound’s role in material science is also emerging as a promising field of study. Its ability to participate in coordination chemistry has led to explorations in designing metal-organic frameworks (MOFs) and supramolecular assemblies. These materials have potential applications in catalysis, gas storage, and separation technologies. The unique electronic properties conferred by the N-oxide group make 4-Ethylpyridine 1-Oxide an intriguing candidate for developing advanced functional materials.
From a computational chemistry perspective, 4-Ethylpyridine 1-Oxide has been extensively studied to understand its reactivity and mechanism of action. High-level quantum mechanical calculations have provided insights into how this compound interacts with biological targets at the molecular level. These computational studies are crucial for rational drug design, as they help predict the binding affinity and metabolic stability of potential drug candidates derived from this scaffold.
The industrial relevance of 4-Ethylpyridine 1-Oxide is further underscored by its incorporation into various manufacturing processes. Its stability under different conditions makes it suitable for large-scale synthesis without significant degradation risks. Companies specializing in fine chemicals have integrated this compound into their product portfolios due to its utility as an intermediate in synthesizing high-value chemicals used across multiple industries.
Future research directions for 4-Ethylpyridine 1-Oxide may include exploring its role in photodynamic therapy (PDT) and other light-based medical treatments. The N-oxide group can be engineered to sensitize specific tissues upon exposure to light, potentially leading to targeted therapeutic interventions. Such applications would expand beyond traditional pharmaceuticals into advanced medical technologies that leverage photochemical reactions.
In conclusion,4-Ethylpyridine 1-Oxide (CAS No. 14906-55-9) represents a multifaceted compound with broad applications spanning pharmaceuticals, agrochemicals, material science, and beyond. Its unique structural features and reactivity make it a cornerstone in synthetic chemistry research, driving innovation across multiple scientific disciplines. As advancements continue to unfold,4-Ethylpyridine 1-Oxide is poised to play an increasingly pivotal role in shaping future scientific and industrial landscapes.
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